1-Butyl-1-cyclohexylpyrrolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-cyclohexylpyrrolidin-1-ium is a quaternary ammonium compound characterized by a pyrrolidine ring substituted with butyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-cyclohexylpyrrolidin-1-ium typically involves the quaternization of pyrrolidine with butyl and cyclohexyl halides. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization or distillation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-cyclohexylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
1-Butyl-1-cyclohexylpyrrolidin-1-ium has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-1-cyclohexylpyrrolidin-1-ium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also binds to specific protein targets, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1-cyclooctylpyrrolidinium: Similar structure but with a cyclooctyl group instead of cyclohexyl.
1-Butyl-1-cyclopentylpyrrolidinium: Contains a cyclopentyl group instead of cyclohexyl.
1-Butyl-1-phenylpyrrolidinium: Substituted with a phenyl group instead of cyclohexyl.
Uniqueness
1-Butyl-1-cyclohexylpyrrolidin-1-ium is unique due to its specific combination of butyl and cyclohexyl groups, which confer distinct physicochemical properties. These properties make it particularly effective as a phase-transfer catalyst and in antimicrobial applications .
Properties
CAS No. |
439227-71-1 |
---|---|
Molecular Formula |
C14H28N+ |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
1-butyl-1-cyclohexylpyrrolidin-1-ium |
InChI |
InChI=1S/C14H28N/c1-2-3-11-15(12-7-8-13-15)14-9-5-4-6-10-14/h14H,2-13H2,1H3/q+1 |
InChI Key |
PEVAYRJPYOOVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.